molecular formula C25H20ClN3 B2731387 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-85-4

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2731387
Numéro CAS: 901005-85-4
Poids moléculaire: 397.91
Clé InChI: BAOHSRCIVQUDFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core with chlorophenyl and dimethylphenyl substituents, which contribute to its unique chemical properties.

Propriétés

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3/c1-15-4-11-23-21(12-15)25-22(14-27-23)24(18-6-8-19(26)9-7-18)28-29(25)20-10-5-16(2)17(3)13-20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOHSRCIVQUDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted aniline and a dimethylphenyl-substituted ketone, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry. These methods can enhance reaction efficiency and yield while minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Oxidation Reactions

The quinoline moiety undergoes selective oxidation under controlled conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductsYieldReference
Quinoline N-oxidationH₂O₂ (30%) in glacial acetic acid, 80°CCorresponding quinoline N-oxide72–85%
Methyl group oxidationKMnO₄ in acidic medium, refluxCarboxylic acid derivative at C858%

The N-oxide formation preserves the pyrazole ring’s integrity while enhancing hydrogen-bonding capacity for biological interactions. C8 methyl oxidation to carboxylic acid requires harsh conditions due to steric hindrance from adjacent substituents.

Reduction Reactions

Reductive modifications target the quinoline ring and halogen substituents:

Reaction TypeReagents/ConditionsProductsYieldReference
Quinoline ring hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C5,6,7,8-Tetrahydroquinoline derivative90%
Chlorophenyl dehalogenationZn dust, NH₄Cl, H₂O/EtOH, 70°CPhenyl group at C364%

Selective hydrogenation occurs at the electron-deficient quinoline ring rather than the pyrazole. Dechlorination proceeds via radical intermediates, retaining other functional groups.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsProductsRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C3-(4-Chloro-3-nitrophenyl) derivativePara to chlorine
SulfonationSO₃/H₂SO₄, 100°C3-(4-Chloro-5-sulfophenyl) derivativeOrtho to pyrazole

Nitration occurs at the meta position relative to the chlorine atom, while sulfonation favors the ortho position due to steric effects from the pyrazole ring.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes substitution with strong nucleophiles:

NucleophileReagents/ConditionsProductsYieldReference
MethoxyNaOMe, CuI, DMF, 120°C3-(4-Methoxyphenyl) derivative78%
AminoNH₃ (aq), CuSO₄, 150°C3-(4-Aminophenyl) derivative61%

Copper catalysis accelerates displacement, with yields dependent on the nucleophile’s basicity.

Cross-Coupling Reactions

The methyl group at C8 can be functionalized via radical or metal-catalyzed pathways:

Reaction TypeReagents/ConditionsProductsYieldReference
Suzuki coupling8-Bromo derivative, Pd(PPh₃)₄, K₂CO₃8-Aryl/heteroaryl derivatives55–82%
Photochemical alkylationAIBN, CCl₄, hv8-Chloromethyl derivative48%

Bromination at C8 (using NBS/radical initiators) is a prerequisite for Suzuki coupling . Photochemical reactions exploit the methyl group’s reactivity under UV light .

Stability Under Environmental Conditions

The compound demonstrates moderate stability:

ConditionDegradation PathwayHalf-LifeReference
pH 2.0 (HCl)Cleavage of pyrazole-quinoline bond6.2 hrs
UV light (254 nm)Radical-mediated dimerization3.8 hrs
100°C (dry)Dechlorination>24 hrs

Acidic conditions promote ring-opening, while UV exposure induces dimerization via the methyl group .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazoloquinoline derivatives as anticancer agents. Specifically, compounds similar to 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline have been evaluated for their ability to inhibit tumor cell proliferation. Research indicates that these compounds can act as effective inhibitors of various kinases involved in cancer progression, including the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Pyrazole derivatives have been reported to exhibit significant antibacterial and antifungal activities against a range of pathogens. The mechanism generally involves interference with microbial metabolic pathways, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds in the pyrazolo[4,3-c]quinoline class have demonstrated anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokine production, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is critical for optimizing its pharmacological properties. The presence of specific substituents on the pyrazole ring significantly influences its biological activity:

SubstituentEffect on Activity
4-ChlorophenylEnhances anticancer activity
3,4-DimethylphenylImproves selectivity against cancer cells
Methyl at position 8Contributes to overall stability and bioavailability

Synthesis and Derivatives

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic routes have been explored to enhance yield and purity:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones with hydrazines.
  • Cyclization Methods : Employing cyclization reactions under acidic or basic conditions to form the quinoline backbone.

Anticancer Efficacy

A study conducted by Zhang et al. (2022) evaluated a series of pyrazoloquinolines for their anticancer properties against multiple cancer cell lines. The results indicated that derivatives with halogen substitutions exhibited superior potency compared to their non-substituted counterparts .

Antimicrobial Testing

In a comparative analysis by Lee et al. (2021), several pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The study found that compounds containing the chlorophenyl group had enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Mécanisme D'action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique substitution pattern on the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H18ClN3\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_3

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated potent inhibitory activity on NO production, comparable to established anti-inflammatory agents.

CompoundIC50 (μM)Mechanism
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of iNOS and COX-2 expression
Positive Control (1400W)0.35Inhibition of iNOS

The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced the anti-inflammatory potency. For instance, para-substituted compounds exhibited greater efficacy compared to ortho-substituted ones .

Anticancer Activity

The pyrazolo[4,3-c]quinoline derivatives have also shown potential in cancer treatment. A study highlighted their ability to induce apoptosis in various cancer cell lines. The compound was tested against multiple cancer types, demonstrating significant cytotoxicity.

Cell LineIC50 (μM)Effect
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)7.8Cell cycle arrest

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the compound has exhibited antimicrobial activity against various pathogens. A study evaluated its effectiveness against strains of Mycobacterium tuberculosis and several fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis H37Rv12 μg/mL
Candida albicans8 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

  • Anti-inflammatory Efficacy : In a controlled experiment involving LPS-stimulated RAW 264.7 cells, the compound significantly reduced NO production at concentrations as low as 0.39 μM. This effect was attributed to its ability to inhibit iNOS and COX-2 expression.
  • Cancer Cell Line Testing : The cytotoxic effects on MCF-7 and HeLa cells were assessed using MTT assays. The results indicated that the compound effectively induced apoptosis at IC50 values of 5.2 μM and 7.8 μM respectively.
  • Antifungal Activity : The compound's antifungal properties were tested against four pathogenic fungal strains, with notable activity against Candida species and significant effectiveness against Mycobacterium tuberculosis.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?

Answer:
A practical approach involves starting with 2,4-dichloroquinoline-3-carbonitrile as a precursor, enabling regioselective substitution at the 4-position. Key steps include:

  • Halogen substitution : React with 3,4-dimethylphenylamine under nucleophilic aromatic substitution conditions (e.g., DMF, 80–100°C) to introduce the aryl group .
  • Cyclization : Use iodine or Pd catalysts to facilitate pyrazole ring formation, ensuring controlled temperature (338–343 K) to avoid side reactions .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1:1.2 molar ratio of quinoline precursor to aryl amine) to maximize yield.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.6 ppm) and methyl groups (δ 2.1–2.8 ppm) using DMSO-d6 as a solvent. Cross-verify with DEPT-135 to distinguish CH3 groups .
  • IR Spectroscopy : Confirm NH stretches (ν ~3195 cm⁻¹) and C=O/C=N vibrations (ν 1588–1529 cm⁻¹) to validate ring systems .
  • HRMS : Use ESI+ mode to confirm molecular ion [M+H]+ with <1 ppm mass error .

Advanced: How do substituent modifications (e.g., NH2 introduction) influence the biological activity of pyrazolo[4,3-c]quinoline derivatives?

Answer:

  • Therapeutic Index : Primary amino groups at the 3-position enhance solubility and hydrogen-bonding capacity, potentially improving interactions with biological targets like kinases or GPCRs .
  • Experimental Design :
    • Synthesize analogs with NH2 at varying positions (e.g., 3- vs. 8-position) using nitration/reduction sequences .
    • Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) to quantify activity shifts.
  • Data Interpretation : Correlate logP values (from HPLC) with cellular uptake efficiency to optimize pharmacokinetics.

Advanced: How can X-ray crystallography elucidate conformational dynamics affecting ligand-target interactions?

Answer:

  • Crystal Structure Analysis :
    • Resolve non-planar distortions (e.g., C3 deviation: 0.169 Å from quinoline plane) to identify steric hindrance hotspots .
    • Measure dihedral angles between aromatic rings (e.g., 71.1° between phenyl substituents) to predict π-stacking or hydrophobic interactions .
  • Methodology :
    • Grow single crystals via slow ethanol evaporation.
    • Refine H-atoms using riding models (C–H = 0.95 Å) and analyze π–π stacking distances (e.g., 3.78 Å) for dimerization potential .

Advanced: How should researchers address contradictions in reaction outcomes, such as unintended intramolecular cyclization?

Answer:

  • Case Study : Unexpected cyclization of 4-(2-halophenyl) precursors into fused pyrazoloquinolines (e.g., 9a in ) highlights halogen-mediated reactivity.
  • Mitigation Strategies :
    • Kinetic Control : Lower reaction temperature (e.g., 60°C vs. reflux) to favor intermolecular over intramolecular pathways.
    • Solvent Screening : Use low-polarity solvents (e.g., toluene) to reduce cyclization propensity .
  • Analytical Validation :
    • Track intermediates via LC-MS and isolate by flash chromatography (silica gel, hexane/EtOAc gradient).
    • Confirm structures using NOESY to detect through-space couplings indicative of cyclized products .

Advanced: What computational methods complement experimental data in predicting electronic properties?

Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to simulate NMR shifts (error <0.3 ppm vs. experimental) .
    • Calculate HOMO-LUMO gaps to assess redox stability and charge-transfer potential.
  • Molecular Docking :
    • Use PyMol or AutoDock to model interactions with biological targets (e.g., ATP-binding pockets) based on crystallographic dihedral angles .

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